molecular formula C15H26N2O4 B1507187 1-(tert-Butyl) 3-methyl 4-(azetidin-1-yl)piperidine-1,3-dicarboxylate CAS No. 1147422-12-5

1-(tert-Butyl) 3-methyl 4-(azetidin-1-yl)piperidine-1,3-dicarboxylate

Cat. No.: B1507187
CAS No.: 1147422-12-5
M. Wt: 298.38 g/mol
InChI Key: SLDPVSFZUCLIAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-Butyl) 3-methyl 4-(azetidin-1-yl)piperidine-1,3-dicarboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with tert-butyl, methyl, and azetidinyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl) 3-methyl 4-(azetidin-1-yl)piperidine-1,3-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.

    Formation of the Azetidinyl Group: The azetidinyl group can be introduced through a nucleophilic substitution reaction involving azetidine and an appropriate leaving group.

    Esterification: The final step involves esterification to form the dicarboxylate ester using reagents such as methyl chloroformate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl) 3-methyl 4-(azetidin-1-yl)piperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the azetidinyl or piperidine rings, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with new functional groups replacing hydrogen atoms.

Scientific Research Applications

1-(tert-Butyl) 3-methyl 4-(azetidin-1-yl)piperidine-1,3-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a precursor for the development of new chemical entities.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 3-methyl 4-(azetidin-1-yl)piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(3-(hydroxymethyl)azetidin-1-yl)piperidine-1-carboxylate
  • tert-Butyl 3-oxoazetidine-1-carboxylate
  • 2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic Acid
  • tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate

Uniqueness

1-(tert-Butyl) 3-methyl 4-(azetidin-1-yl)piperidine-1,3-dicarboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

1147422-12-5

Molecular Formula

C15H26N2O4

Molecular Weight

298.38 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl 4-(azetidin-1-yl)piperidine-1,3-dicarboxylate

InChI

InChI=1S/C15H26N2O4/c1-15(2,3)21-14(19)17-9-6-12(16-7-5-8-16)11(10-17)13(18)20-4/h11-12H,5-10H2,1-4H3

InChI Key

SLDPVSFZUCLIAY-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)OC)N2CCC2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)OC)N2CCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-oxo-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-methyl ester (100 mg, 0.389 mmol) in DCE (11 mL) was added azetidine (33 mg, 0.578 mmol). The mixture was stirred at RT for 10 min, then sodium triacetoxyborohydride (132 mg, 0.623 mmol) was added and stirring was continued for 2 h. Water was added to the reaction mixture before being loaded onto an Isolute® SCX-2 cartridge. The cartridge was washed with MeOH then eluted with 2 M NH3 in MeOH to give the title compound as a colourless oil (102 mg, 88%).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
33 mg
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
132 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
88%

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